
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide, commonly known as A-836,339, is a chemical compound that has been extensively studied for its potential therapeutic applications. A-836,339 belongs to the class of compounds known as CB2 agonists, which have been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
作用机制
A-836,339 acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. Activation of the CB2 receptor by A-836,339 leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production, resulting in a reduction of inflammation.
Biochemical and Physiological Effects:
A-836,339 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, A-836,339 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A-836,339 has also been shown to have anti-tumor effects in animal models of cancer.
实验室实验的优点和局限性
One advantage of using A-836,339 in lab experiments is its selectivity for the CB2 receptor, which allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of using A-836,339 is its relatively low potency compared to other CB2 agonists, which may require higher doses to achieve therapeutic effects.
未来方向
There are a number of potential future directions for research on A-836,339. One area of interest is the development of more potent CB2 agonists that may have greater therapeutic potential. Another area of interest is the investigation of the potential use of A-836,339 in the treatment of neurodegenerative diseases and cancer. Finally, further research is needed to fully understand the mechanisms underlying the effects of A-836,339 and its potential therapeutic applications.
合成方法
A-836,339 can be synthesized using a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenol with 2-methylcyclohexylamine to form the intermediate 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide. This intermediate is then further processed to obtain the final product, A-836,339.
科学研究应用
A-836,339 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of inflammatory diseases such as arthritis and colitis. In addition, A-836,339 has been shown to have analgesic effects in animal models of pain, including neuropathic pain.
属性
分子式 |
C17H24ClNO2 |
|---|---|
分子量 |
309.8 g/mol |
IUPAC 名称 |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C17H24ClNO2/c1-11-6-4-5-7-15(11)19-16(20)10-21-14-8-12(2)17(18)13(3)9-14/h8-9,11,15H,4-7,10H2,1-3H3,(H,19,20) |
InChI 键 |
HLGHUBBOHLDEMI-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
规范 SMILES |
CC1CCCCC1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
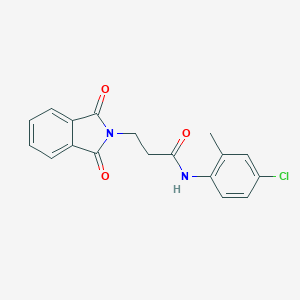

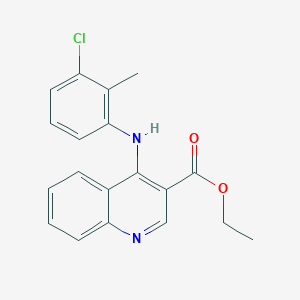
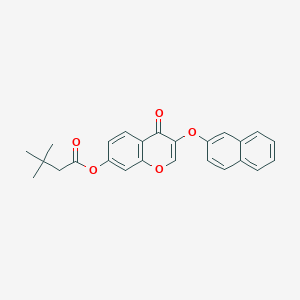

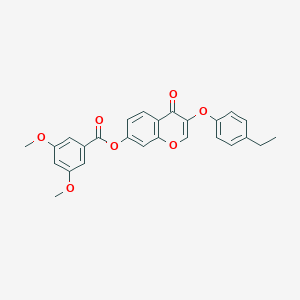

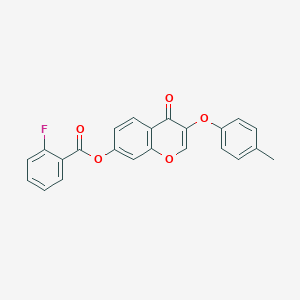
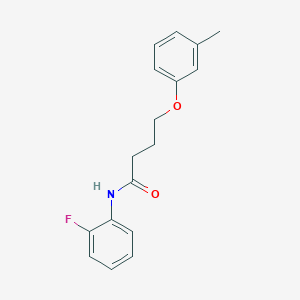
![Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B285160.png)
![1-benzyl-3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B285161.png)
![Butan-2-yl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B285162.png)
